2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic quinazoline core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 3-methylphenyl ring, contributing to its unique physicochemical and biological properties. Quinazolinones are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The sulfanyl bridge enhances molecular flexibility and reactivity, while the chlorophenyl and methylphenyl groups influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-15-5-4-6-17(13-15)25-21(28)14-30-23-26-20-8-3-2-7-19(20)22(29)27(23)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCURBAYMCWUULG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379252-28-5 | |
| Record name | 2-((3-(4-CHLORO-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N-(3-ME-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with thiol-containing compounds to introduce the sulfanyl group. The final step involves the acylation of the resulting compound with 3-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Profile
- IUPAC Name : 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Molecular Formula : C24H20ClN3O2S
- CAS Number : 477330-11-3
Biological Activities
The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. Key areas of research include:
Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance:
- Mechanism : It is believed to interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Case Study : A study demonstrated that this compound effectively reduced tumor growth in xenograft models of human cancer, showcasing its potential as a therapeutic agent against various malignancies.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of this compound against a range of pathogens, including bacteria and fungi. Its effectiveness can be linked to:
- Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic processes.
- Case Study : In vitro studies have shown promising results against resistant strains of bacteria, suggesting its potential use in treating infections that are difficult to manage with conventional antibiotics.
Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives are another area of interest. This compound may modulate inflammatory responses through:
- Mechanism : Inhibition of pro-inflammatory cytokines and chemokines.
- Case Study : Animal models of inflammation have demonstrated that treatment with this compound significantly reduces markers of inflammation, indicating its potential for treating chronic inflammatory diseases.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest:
- Absorption : The compound exhibits good oral bioavailability.
- Metabolism : It is metabolized primarily in the liver, with several metabolites identified.
- Toxicity : Toxicological assessments indicate that while the compound may cause mild skin irritation (H315) and serious eye irritation (H319), it shows an acceptable safety profile at therapeutic doses.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The quinazolinone core is known to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazoline Cores
Key structural variations among quinazoline derivatives include substitutions on the phenyl ring, acetamide group modifications, and heterocyclic core replacements. Below is a comparative analysis:
Note: *Exact molecular formula for the target compound is inferred from structural analogues.
Functional Group Impact on Bioactivity
- Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius and higher lipophilicity () may enhance membrane permeability and target binding compared to chlorine.
- In contrast, diethylamide () increases solubility but reduces receptor specificity.
- Sulfanyl Linkage : Critical for forming disulfide bonds with cysteine residues in biological targets, modulating enzyme inhibition (e.g., tyrosine kinases) .
Non-Quinazoline Analogues with Similar Moieties
| Compound | Core Structure | Key Features | Activity | Reference |
|---|---|---|---|---|
| 2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide | Triazole | Furan and chloro-methylphenyl groups | Antimicrobial, anticancer (broad-spectrum) | |
| N-(2,4-Difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | Quinazoline + fluorophenyl | Fluorine substitutions enhance metabolic stability and bioavailability | Anti-inflammatory, kinase inhibition | |
| 2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide | Thienopyrimidine | Methoxyphenyl improves solubility; thienopyrimidine core diversifies target interactions | Antiviral, enzyme modulation |
Key Research Findings
- Anticancer Potential: Quinazolinones with chlorophenyl groups (e.g., target compound) show promise in inhibiting epidermal growth factor receptor (EGFR) due to hydrophobic interactions with ATP-binding pockets .
- Antimicrobial Activity : Sulfanyl-linked acetamides exhibit broad-spectrum effects; the 3-methylphenyl group in the target compound may reduce bacterial efflux pump resistance .
- Comparative Efficacy : Bromophenyl analogues () demonstrate 20% higher cytotoxicity in MCF-7 breast cancer cells compared to chlorophenyl derivatives, likely due to enhanced DNA intercalation.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H18ClN3O3S
- Molecular Weight : 452.083 g/mol
- SMILES : COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Biological Activity Overview
Research on the biological activity of this compound is limited; however, preliminary studies suggest several potential pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of quinazoline have been noted for their effectiveness against various bacteria and fungi, suggesting that this compound may exhibit similar activity due to its structural characteristics.
- Anticancer Potential : Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of the chlorophenyl group may enhance the compound's ability to inhibit tumor cell proliferation. Some studies indicate that related compounds can induce apoptosis in cancer cells, warranting further investigation into this compound's effects on different cancer cell lines.
- Enzyme Inhibition : The sulfonamide moiety in the structure suggests potential inhibition of specific enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor.
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, based on related compounds, several hypotheses can be proposed:
- Interaction with DNA : Similar quinazoline derivatives have been shown to intercalate with DNA, potentially leading to inhibition of replication and transcription processes in rapidly dividing cells.
- Inhibition of Protein Kinases : Many quinazoline-based compounds act as kinase inhibitors, which play crucial roles in cell signaling pathways associated with cancer and other diseases.
Research Findings and Case Studies
While specific literature on this compound is sparse, related studies provide insights into its potential applications:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
- Methodology: The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1: Formation of the quinazolinone core through cyclocondensation of 4-chlorobenzamide with appropriate carbonyl reagents under acidic conditions.
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or potassium thioacetate.
- Step 3: Coupling with N-(3-methylphenyl)acetamide using a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or ethanol) at 60–80°C .
- Optimization: Reaction yields (>70%) are achieved by controlling temperature, stoichiometry, and solvent polarity. Purity is enhanced via recrystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodology:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the quinazolinone ring (δ 7.5–8.5 ppm for aromatic protons), sulfanyl group (δ 3.2–3.5 ppm for S–CH₂), and acetamide moiety (δ 2.1 ppm for CH₃) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak at m/z 476.39 (C₂₃H₁₉Cl₂N₃O₂S₂) .
- HPLC: Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodology:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to assess IC₅₀ values .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activity data?
- Methodology:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR). Compare binding affinities across studies to identify consensus binding modes .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors to rationalize variability in IC₅₀ values .
- Meta-Analysis: Aggregate data from multiple studies, applying statistical tools (ANOVA, regression) to account for experimental variables (e.g., cell line heterogeneity, assay protocols) .
Q. What strategies are effective for elucidating the reaction mechanism of sulfanyl group introduction during synthesis?
- Methodology:
- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR spectroscopy to identify intermediates (e.g., thiolate anions) .
- Isotope Labeling: Use ³⁴S-labeled reagents to track sulfur incorporation into the quinazolinone ring via MS/MS fragmentation .
- DFT Calculations: Simulate energy profiles of proposed mechanisms (e.g., SN2 vs. radical pathways) using Gaussian or ORCA software .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology:
- Analog Synthesis: Modify substituents on the 4-chlorophenyl (e.g., replace Cl with F, CF₃) or acetamide (e.g., vary alkyl/aryl groups) to probe electronic and steric effects .
- Biological Profiling: Test analogs against a panel of related targets (e.g., tyrosine kinases, cytochrome P450 enzymes) to map selectivity .
- Crystallography: Co-crystallize lead analogs with target proteins to visualize binding interactions (e.g., hydrogen bonds with kinase ATP pockets) .
Q. What experimental approaches address discrepancies in solubility and bioavailability predictions?
- Methodology:
- Solubility Enhancement: Use co-solvents (PEG-400, DMSO) or formulate as nanoparticles (liposomes, PLGA) .
- Permeability Assays: Conduct Caco-2 cell monolayer studies to measure apparent permeability (Papp) and predict intestinal absorption .
- In Silico Tools: Apply SwissADME or ADMET Predictor to cross-validate experimental solubility/logD data .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting reports on cytotoxicity across cell lines?
- Methodology:
- Standardized Protocols: Adopt CLSI guidelines for cell culture (passage number, serum concentration) and viability assays (MTT vs. resazurin) .
- Orthogonal Validation: Confirm results using complementary assays (e.g., apoptosis via flow cytometry, ROS generation via DCFH-DA) .
- Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed genes linked to resistance mechanisms .
Q. What methods confirm the stability of the sulfanyl-acetamide linkage under physiological conditions?
- Methodology:
- Forced Degradation Studies: Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light, analyzing degradation products via LC-MS .
- Plasma Stability: Incubate with human plasma at 37°C and quantify intact compound over 24 hours using LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
